molecular formula C8H8O3 B12111930 2-Furanpropanal, 5-methyl-beta-oxo-

2-Furanpropanal, 5-methyl-beta-oxo-

Cat. No.: B12111930
M. Wt: 152.15 g/mol
InChI Key: DOIIUIFNHDSREA-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)-3-oxopropanal is an organic compound that features a furan ring substituted with a methyl group at the 5-position and an oxopropanal group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylfuran-2-yl)-3-oxopropanal can be achieved through several methods. One common approach involves the alkylation of 2-methylfuran with formalin using supported acidic ionic liquids as catalysts . This reaction typically occurs under mild conditions and results in high selectivity towards the desired product.

Another method involves the reaction of 5-methylfurfural with acetylacetone in the presence of a base, such as potassium hydroxide, to form the target compound . This reaction is carried out at room temperature and requires careful control of reaction time and conditions to achieve high yields.

Industrial Production Methods

Industrial production of 3-(5-methylfuran-2-yl)-3-oxopropanal often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of supported acidic ionic liquids as catalysts in these reactors allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)-3-oxopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(5-methylfuran-2-yl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzymes involved in metabolic pathways, leading to the disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methylfuran-2-yl)-3-oxopropanal is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)-3-oxopropanal

InChI

InChI=1S/C8H8O3/c1-6-2-3-8(11-6)7(10)4-5-9/h2-3,5H,4H2,1H3

InChI Key

DOIIUIFNHDSREA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)CC=O

Origin of Product

United States

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